
Boc-L-Ala-O-CH2-Ph-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-L-Ala-O-CH2-Ph-CH2-COOH” is a chemical compound with the CAS Number: 77292-90-1 . Its IUPAC name is 2-(4-((((tert-butoxycarbonyl)-L-alanyl)oxy)methyl)phenyl)acetic acid . The compound has a molecular weight of 337.37 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H23NO6/c1-11(18-16(22)24-17(2,3)4)15(21)23-10-13-7-5-12(6-8-13)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,20)/t11-/m0/s1 . This code can be used to generate a 3D structure of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a white powder . It has a melting point of 102 - 104 °C . The compound should be stored at 0 - 8 °C .
Scientific Research Applications
Boc-L-Ala-Phe-COOH is a versatile peptide and has many applications in scientific research. It is commonly used in laboratory experiments to study the structure and function of proteins. It can also be used to produce peptide fragments for further analysis. Additionally, Boc-L-Ala-Phe-COOH can be used to study the binding of proteins to other molecules, such as ligands, as well as to study the effects of mutations on protein structure and function.
Mechanism of Action
The mechanism of action of Boc-L-Ala-Phe-COOH is not completely understood. It is believed that the peptide binds to proteins, either directly or through hydrogen bonds, and modulates their structure and function. Additionally, Boc-L-Ala-Phe-COOH may also interact with other molecules, such as ligands, and modulate their binding to proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-L-Ala-Phe-COOH have not been extensively studied. However, it is believed that the peptide may have an effect on protein structure and function, as well as on the binding of proteins to other molecules. Additionally, Boc-L-Ala-Phe-COOH may have an effect on the metabolism of proteins, as well as on the expression of certain genes.
Advantages and Limitations for Lab Experiments
Boc-L-Ala-Phe-COOH is an advantageous tool for laboratory experiments. It has a wide range of applications in the fields of biochemistry and physiology, and it can be synthesized using a solid-phase peptide synthesis (SPPS) method. Additionally, Boc-L-Ala-Phe-COOH is relatively easy to use and can be stored for long periods of time without significant degradation. However, there are some limitations to using Boc-L-Ala-Phe-COOH in laboratory experiments. For example, the peptide may not be stable in certain conditions, such as high temperatures or pH levels. Additionally, the peptide may not be able to bind to certain proteins or ligands, or may not be able to modulate their structure and function.
Future Directions
There are many potential future directions for research involving Boc-L-Ala-Phe-COOH. One potential area of research is to further study the biochemical and physiological effects of the peptide, as well as its mechanism of action. Additionally, research could be conducted to develop new methods for synthesizing the peptide, as well as to optimize the existing synthesis methods. Furthermore, research could be conducted to develop new methods for using the peptide in laboratory experiments, as well as to improve the existing methods. Finally, research could be conducted to determine the potential therapeutic applications of the peptide, such as its use in the treatment of diseases.
Synthesis Methods
Boc-L-Ala-Phe-COOH is synthesized using a solid-phase peptide synthesis (SPPS) method. In this method, the peptide is synthesized on a solid support, such as a polystyrene resin. The first step in the synthesis is the coupling of the carboxylic acid group to the resin. This is followed by the addition of the amino acids, starting with L-alanine and ending with L-phenylalanine. Once the peptide has been synthesized, the Boc-protected carboxylic acid group is removed using hydrochloric acid, leaving the peptide in its free form.
Safety and Hazards
properties
IUPAC Name |
2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-11(18-16(22)24-17(2,3)4)15(21)23-10-13-7-5-12(6-8-13)9-14(19)20/h5-8,11H,9-10H2,1-4H3,(H,18,22)(H,19,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGAZVMCBSPCK-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)
![(11aR)-3,7-Bis(4-methoxyphenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292653.png)
![(11bR)-2,6-Bis[4-(2-naphthalenyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292655.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(3,5-di-tert-butyl-4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292661.png)
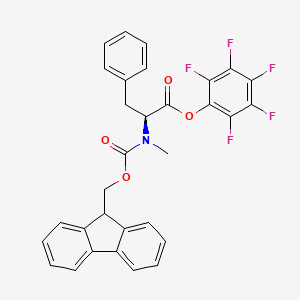
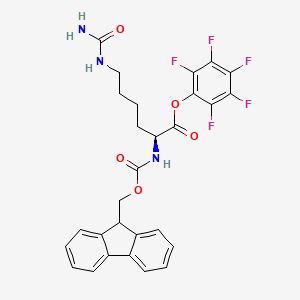
![tert-Butyl 4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292694.png)
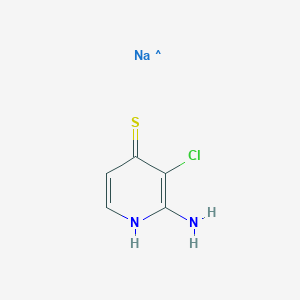
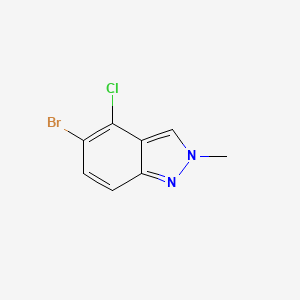
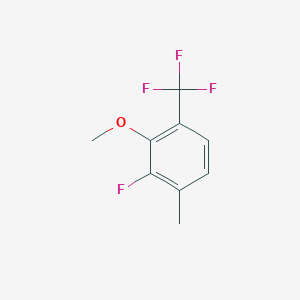


![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)
